molecular formula C11H19NO3 B2736486 Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287260-80-2

Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate

Cat. No. B2736486
CAS RN: 2287260-80-2
M. Wt: 213.277
InChI Key: ZONQBPPBIPCRBQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate” is a complex organic compound. It contains a methyl group (CH3), an amino group (NH2), a methoxyethyl group (CH3OCH2CH2), and a bicyclopentane structure. The exact properties and characteristics of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclopentane ring. This ring structure would likely impart significant steric effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The amino group could potentially engage in reactions involving nucleophilic substitution or acid-base chemistry. The methoxyethyl group might also participate in reactions, particularly if conditions were to cause it to lose its methoxy (OCH3) group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Safety and Hazards

As with any chemical compound, handling “Methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

methyl 2-amino-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-4-3-10-5-11(6-10,7-10)8(12)9(13)15-2/h8H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONQBPPBIPCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC12CC(C1)(C2)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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